molecular formula C12H15N3 B8377022 4-Anilino isonipecotonitrile

4-Anilino isonipecotonitrile

Katalognummer: B8377022
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: FPDKTTQWCRCRAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Anilino-substituted heterocyclic compounds are a class of molecules characterized by an aniline group (phenylamine) attached to the fourth position of a nitrogen-containing heterocyclic core. These compounds are widely studied for their diverse pharmacological activities, including kinase inhibition (e.g., EGFR, VEGFR-2, Brk), anticancer effects, and antiviral properties . The 4-anilino moiety enhances binding affinity to target proteins by enabling hydrophobic interactions and hydrogen bonding within enzyme active sites . Common scaffolds include quinazolines, pyrrolo[2,3-d]pyrimidines, thienopyrimidines, and α-carbolines, with structural variations in the heterocyclic core and substituents dictating biological specificity and potency .

Eigenschaften

Molekularformel

C12H15N3

Molekulargewicht

201.27 g/mol

IUPAC-Name

4-anilinopiperidine-4-carbonitrile

InChI

InChI=1S/C12H15N3/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5,14-15H,6-9H2

InChI-Schlüssel

FPDKTTQWCRCRAJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(C#N)NC2=CC=CC=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Diversity

The pharmacological profile of 4-anilino-substituted compounds is highly scaffold-dependent. Below is a comparative analysis of key derivatives:

Table 1: Key 4-Anilino-Substituted Compounds and Their Properties
Scaffold Substituents on 4-Anilino Ring Biological Target Activity (IC₅₀/EC₅₀) Selectivity Notes References
Quinazoline 2-Chloro, 4-bromo VEGFR-2 IC₅₀ = 7 nM (compound 71) Selective for VEGFR-2
Pyrrolo[2,3-d]pyrimidine 2-Fluoro, 4-chloro VEGFR-2, EGFR IC₅₀ = 5.7 nM (compound 72) Dual inhibition; cytotoxic to A431 cells
Thieno[3,2-d]pyrimidine 3-Trifluoromethylphenoxy EGFR IC₅₀ < 10 nM Binds ATP-binding site via hinge region
α-Carboline Unsubstituted Brk kinase IC₅₀ = 8–50 nM Antiproliferative, anti-metastatic
Thienopyrimidine (urea) Urea-linked para-substituents c-Kit IC₅₀ < 6 nM Selective for c-Kit; antitumor
Key Observations:

Quinazoline Derivatives: Substitutions at the ortho (e.g., chloro) and para (e.g., bromo) positions of the 4-anilino ring enhance VEGFR-2 inhibition by optimizing hydrophobic interactions with the kinase pocket . Molecular docking studies show that 4-anilino quinazolines bind to the InhA enzyme (Mycobacterium tuberculosis) with higher affinity (-9.66 kcal/mol) than the standard drug isoniazid (-5.6 kcal/mol) .

Pyrrolo[2,3-d]pyrimidines: Compounds with 2-fluoro, 4-chloro substitutions (e.g., compound 9) exhibit dual RTK inhibition (VEGFR-2 and EGFR) and potent cytotoxicity against A431 cells . Selectivity is modulated by combining 4-anilino substitutions with 6-benzyl sidechains .

Thienopyrimidines: 4-Anilino-N-methylthieno[3,2-d]pyrimidines (e.g., compound 5d) induce apoptosis via tubulin polymerization inhibition (EC₅₀ = 0.008 µM in T47D cells) . Urea-linked derivatives (e.g., compound 9) show nanomolar c-Kit inhibition (IC₅₀ < 6 nM) and selectivity over other kinases .

α-Carbolines: 4-Anilino-α-carbolines inhibit Brk kinase, a driver of metastasis, with IC₅₀ values as low as 8 nM. Their planar structure facilitates intercalation into kinase domains .

SAR Trends:
  • Electron-Withdrawing Groups (EWGs) : Ortho-substitutions (e.g., Cl, F) increase potency by stabilizing ligand-receptor interactions .
  • Hydrophobic Moieties: Para-substitutions (e.g., Br, morpholino) improve membrane permeability and kinase binding .
  • Scaffold Rigidity : Planar cores (e.g., α-carbolines) enhance intercalation into ATP-binding pockets .

Target Selectivity and Clinical Potential

  • 4-Anilino(urea)thienopyrimidines (e.g., compound 9) show >100-fold selectivity for c-Kit over PDGFR and FGFR .
  • Multi-Target Inhibitors :
    • Compound 9 (quinazoline) inhibits both VEGFR-2 and EGFR, making it suitable for cancers driven by angiogenesis and proliferation .

Q & A

Q. What experimental methodologies are recommended for structural characterization of 4-anilino isonipecotonitrile?

Q. What synthetic routes are documented for 4-anilino isonipecotonitrile?

Key pathways include:

  • Hydrogenation of isonicotinic acid derivatives under catalytic conditions (e.g., Pd/C or Raney Ni) .
  • Boc/Cbz-protected intermediates (e.g., 4-Anilino-1-Boc-piperidine) as precursors, followed by deprotection and nitrile functionalization .
  • Multi-step synthesis involving phenethylamine coupling to piperidine scaffolds .

Critical Considerations : Monitor reaction pH and temperature to avoid byproducts like fentanyl impurities .

Q. Which analytical techniques are optimal for assessing purity and stability?

  • HPLC-UV/Vis : Use λmax = 249–296 nm for quantification .
  • TGA/DSC : Determine thermal stability (decomposition >310°C ).
  • GC-MS : Detect volatile impurities (e.g., residual solvents) .
  • Karl Fischer titration : Measure hygroscopicity (critical for storage at -20°C ).

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural validation?

Apply triangulation : Cross-validate X-ray, MS, and NMR results. For example, discrepancies in proton chemical shifts may arise from tautomerism or crystal packing effects . Use error analysis (e.g., standard deviation in bond lengths ) and computational tools (DFT calculations) to reconcile data. Document uncertainties in methodology (e.g., instrument calibration ).

Q. What is the role of the 4-anilino moiety in medicinal chemistry applications?

The 4-anilino group facilitates hydrogen bonding in drug-target interactions. For instance, in EGFR inhibitors, it anchors to the kinase hinge region via NH–O bonds, enhancing binding affinity . Design analogs by modifying substituents on the aniline ring (e.g., trifluoromethyl groups for lipophilicity ).

Q. How can synthesis yields be optimized using design of experiments (DOE)?

  • Variables : Catalyst loading (0.5–5 mol%), temperature (25–100°C), solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 2 mol% Pd/C at 80°C improves yield by 30% ).
  • Scale-up challenges : Address mass transfer limitations in hydrogenation reactors .

Q. What strategies mitigate contamination by opioid impurities during synthesis?

  • Chromatographic purification : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient ).
  • Recrystallization : Select solvents (e.g., ethanol) with low solubility for 4-anilino byproducts.
  • QC protocols : Implement LC-MS screening for fentanyl analogs (LOD <0.1 ppm ).

Methodological Frameworks

  • PICO(T) for Experimental Design : Define Population (e.g., reaction intermediates), Intervention (catalyst type), Comparison (solvent systems), Outcome (yield/purity), and Time (reaction duration) .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Novel (unexplored derivatives), Ethical (non-regulated precursors), and Relevant (drug discovery applications) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.